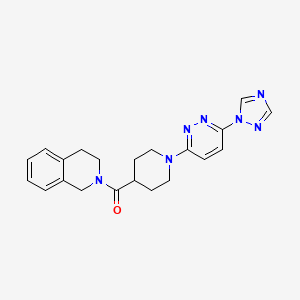
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would include the IUPAC name, other names, and identifiers like the CAS number.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve looking at the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Piperazine Derivatives in Research
Piperazine derivatives have been studied for their potential therapeutic applications, including their roles in treating anxiety disorders. Compounds with piperazine moieties have been evaluated for their effects on the GABAergic and serotonin (5-HT) systems, indicating their potential in psychopharmacology for developing new anxiolytic drugs with fewer side effects and higher efficacy (E. Kędzierska et al., 2019).
Isothiazolinones and Benzisothiazolinone in Products
Isothiazolinones, including methylisothiazolinone (MI) and benzisothiazolinone (BIT), are widely used as preservatives in various products such as cosmetics, household products, and industrial applications. Their widespread use and potential for causing allergic contact dermatitis (ACD) have led to research focusing on exposure assessment, sensitization rates, and risk assessment. Studies have shown that isothiazolinones are responsible for an epidemic rise in ACD, emphasizing the need for careful consideration of these compounds in consumer products (E. Garcia-Hidalgo et al., 2018).
Applications in Exposure and Risk Assessment
Research involving complex chemical compounds often extends to evaluating the exposure and risk associated with their use in everyday products. For instance, the development of biomonitoring methods to evaluate exposure to isothiazolinones in cosmetics and household products uses specific metabolites as biomarkers for exposure assessment. This approach aids in understanding the extent of human exposure to these compounds and evaluating the potential risks associated with their use (Aline Murawski et al., 2020).
Safety And Hazards
This would involve looking at the compound’s safety data, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve looking at potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(27-12-7-16-3-1-2-4-18(16)13-27)17-8-10-26(11-9-17)19-5-6-20(25-24-19)28-15-22-14-23-28/h1-6,14-15,17H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJFTVBFSNABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)
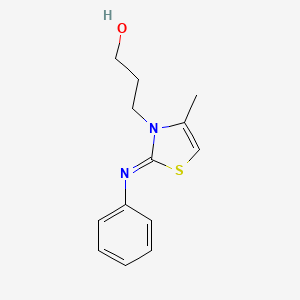
![2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2852316.png)
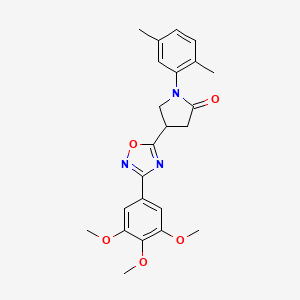
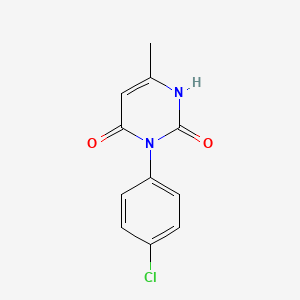
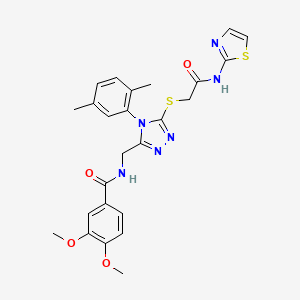
![4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2852321.png)
![N-(2-chlorophenyl)-3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2852324.png)
![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)




